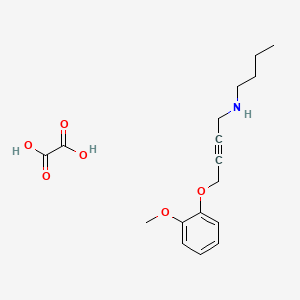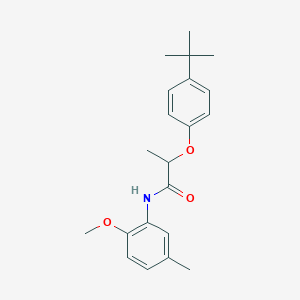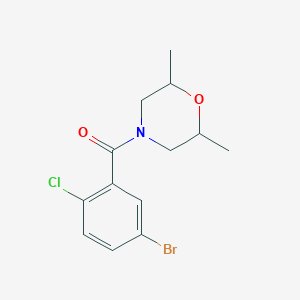![molecular formula C25H30N2O B4144515 1-Benzyl-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B4144515.png)
1-Benzyl-3-[3-(4-methylphenyl)-1-adamantyl]urea
Overview
Description
N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea is a synthetic organic compound characterized by its unique adamantyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea typically involves the reaction of an adamantyl amine derivative with a benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Moderate temperatures (50-80°C) are commonly used.
Solvent: Solvents such as dichloromethane or toluene are often employed.
Catalyst: Catalysts like triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis could be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the adamantyl or benzyl moieties.
Substitution: The benzyl or adamantyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacological tool.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the benzyl and methylphenyl groups can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea
- N-(3-methylphenyl)-N’-(4-{4-[(3-toluidinocarbonyl)amino]benzyl}phenyl)urea
- N-benzyl-3-(4-methoxy-3-methylphenyl)acrylamide
Uniqueness
N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea is unique due to its adamantyl structure, which imparts distinct physical and chemical properties. This structure can enhance the compound’s stability, making it more resistant to metabolic degradation. Additionally, the combination of benzyl and methylphenyl groups can provide specific interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
1-benzyl-3-[3-(4-methylphenyl)-1-adamantyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-18-7-9-22(10-8-18)24-12-20-11-21(13-24)15-25(14-20,17-24)27-23(28)26-16-19-5-3-2-4-6-19/h2-10,20-21H,11-17H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVLHDOMIXNESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144433.png)

![1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144444.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4144460.png)
![5-[(2-hydroxy-4-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4144468.png)
![N-4-biphenylyl-3-{[(2-phenoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4144479.png)

![3-[2-(2-Benzylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4144484.png)
![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4144487.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4144493.png)
![N-[3-(anilinosulfonyl)phenyl]-4-methylbenzamide](/img/structure/B4144507.png)

![1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144538.png)
![3-[3-(2,4-dichloro-6-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4144541.png)
